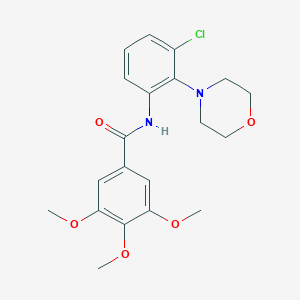
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide, also known as BCTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BCTMC is a tetrazole-based compound that exhibits a wide range of biological activities, making it a promising candidate for drug development and research.
Mecanismo De Acción
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of carbonic anhydrase IX by binding to its active site, which may lead to the suppression of tumor growth. N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has also been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In vivo studies have demonstrated that N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide possesses analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide in lab experiments is its wide range of biological activities, making it a versatile compound for various applications. N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide. One potential direction is the optimization of its pharmacological properties, such as its bioavailability and toxicity, to enhance its therapeutic potential. Another direction is the identification of its molecular target(s) and the elucidation of its mechanism of action, which may provide insights into its biological activities and potential therapeutic applications. Additionally, the development of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide derivatives and analogs may lead to the discovery of more potent and selective compounds for various applications.
Métodos De Síntesis
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with butylamine and sodium nitrite in the presence of hydrochloric acid and copper powder. The resulting product is then treated with sodium azide to obtain the tetrazole ring, which is then coupled with 2-bromoacetophenone to form N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide. This method has been optimized to yield high purity and high yield of N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to exhibit antitumor, antibacterial, and antifungal activities. In biochemistry, N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been demonstrated to inhibit the activity of human carbonic anhydrase IX, which is a potential target for cancer therapy. In pharmacology, N-(2-butyl-2H-tetrazol-5-yl)-5-chloro-2-methoxybenzamide has been shown to possess analgesic and anti-inflammatory activities.
Propiedades
Fórmula molecular |
C13H16ClN5O2 |
|---|---|
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
N-(2-butyltetrazol-5-yl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-3-4-7-19-17-13(16-18-19)15-12(20)10-8-9(14)5-6-11(10)21-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,17,20) |
Clave InChI |
ZULWKGAVYVREOQ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-fluorobenzamide](/img/structure/B244337.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide](/img/structure/B244339.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244341.png)
![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244361.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)